2-(Cbz-amino)-8-azabicyclo[3.2.1]octane
Overview
Description
2-(Cbz-amino)-8-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure
Mechanism of Action
are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
Biochemical Analysis
Biochemical Properties
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system . The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the nicotinic acetylcholine receptors . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can enhance synaptic transmission and improve cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase and butyrylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of this compound to the active site of these enzymes, which prevents the breakdown of acetylcholine . Additionally, this compound can modulate the activity of nicotinic acetylcholine receptors, leading to changes in ion flux and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is relatively high, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels and prolonged enhancement of synaptic transmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and improve memory retention in rodents . At higher doses, toxic effects such as convulsions and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the metabolic flux of acetylcholine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to accumulate in neuronal tissues, where it exerts its effects on synaptic transmission . The localization and accumulation of this compound are critical for its function, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft and neuronal cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the use of organocatalysis. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction can be followed by an interrupted Nazarov cyclization to yield the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and tandem cyclization reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the bicyclic framework.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of highly oxidized bicyclo[3.2.1]octane derivatives .
Scientific Research Applications
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is used in drug discovery for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials.
Comparison with Similar Compounds
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-oxabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure and is synthesized via similar organocatalytic methods.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system, synthesized through tandem cyclization reactions.
The uniqueness of 2-(Cbz-amino)-8-azabicyclo[32
Properties
IUPAC Name |
benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDROIYDOZMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169148 | |
Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-22-5 | |
Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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